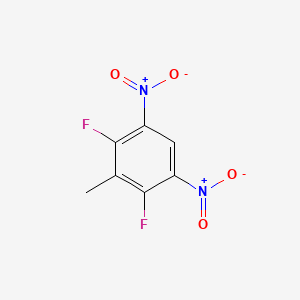

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “1,5-Difluoro-2,4-dinitrobenzene” can be achieved by direct nitration of 1,3-difluorobenzene in high yield (77%) .Molecular Structure Analysis

The molecular structure of “1,5-Difluoro-2,4-dinitrobenzene” can be viewed using Java or Javascript . The molecular formula is C6H2F2N2O4 .Chemical Reactions Analysis

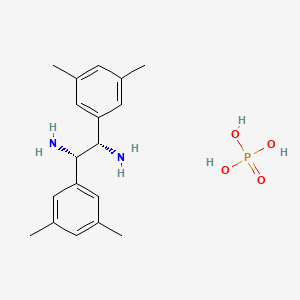

“1,5-Difluoro-2,4-dinitrobenzene” is known to react with amines . For example, it has been used in the reaction with a mixture of L- and D-amino acids .Physical and Chemical Properties Analysis

The physical and chemical properties of “1,5-Difluoro-2,4-dinitrobenzene” include a density of 1.7±0.1 g/cm3, a boiling point of 306.8±37.0 °C at 760 mmHg, and a melting point of 72-74 °C (lit.) .科学的研究の応用

Fluorinated Derivatives and Their Potential in Heterocyclic Chemistry

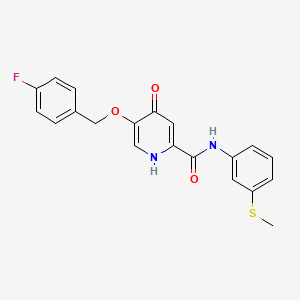

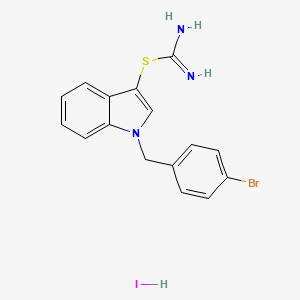

Fluorinated aromatic compounds have been a focal point in organometallic chemistry and catalysis due to their unique electronic properties. The introduction of fluorine atoms into aromatic rings has been shown to activate halogen substituents towards nucleophilic attack, facilitating the synthesis of N- and S-containing groups. This has broad implications in the development of new synthetic pathways in heterocyclic chemistry. Specifically, fluorine-containing derivatives of benzothiazole N-oxide have been synthesized, showcasing the potential of fluorinated compounds in creating novel heterocyclic structures with significant applications in medicinal chemistry and drug development (Sipyagin et al., 2004).

Advancements in Organometallic Chemistry

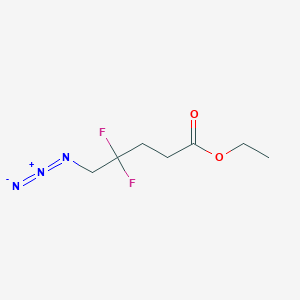

The solvent properties of fluorobenzenes, including 2,4-difluoro derivatives, have been increasingly recognized for their utility in organometallic reactions and transition-metal-based catalysis. The presence of fluorine reduces π-electron density donation from the arene, making these compounds suitable as non-coordinating solvents or easily displaced ligands in metal complexes. This characteristic opens up new avenues for catalytic reactions, including C-H and C-F bond activation, which are pivotal for innovative organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Enabling Synthesis of Novel Compounds

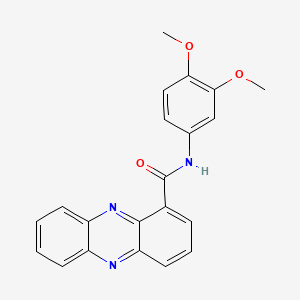

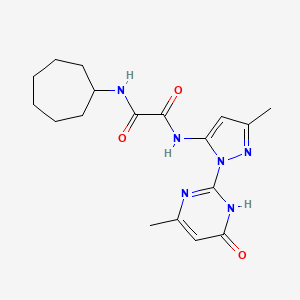

The synthesis of novel compounds from 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives underlines the compound's versatility as a precursor in organic synthesis. For instance, benzo[1,5]oxazepin-4-one skeleton compounds and their derivatives have been synthesized from 1,5-difluoro-2,4-dinitrobenzene. These syntheses involve strategic substitutions and reductions, highlighting the role of this compound in facilitating the construction of complex molecular structures with potential therapeutic applications (Wang et al., 2008).

Biochemical Applications

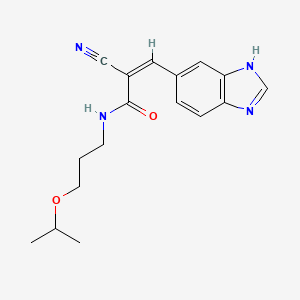

In biochemical research, the reactivity of this compound derivatives with biological molecules has been studied. For example, 1,5-Difluoro-2,4-dinitrobenzene has been used to introduce cross-linkages in proteins, affecting their functional properties. This application is crucial for understanding protein structure and function, offering insights into the design of inhibitors and drugs targeting specific proteins (Hardman & Hardman, 1971).

Spectroscopic and Electrochemical Studies

Spectroscopic and electrochemical studies on this compound derivatives provide fundamental insights into their electronic structure and reactivity. Vibrational spectroscopy (FT-IR and FT-Raman) and NMR studies have been conducted to understand the molecular structure and dynamics of these compounds. Such investigations are essential for the rational design of fluorinated compounds with desired physical and chemical properties (Seshadri & Padmavathy, 2017).

作用機序

In terms of safety, this compound is considered hazardous and can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It’s also important to note that environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability, although specific details would depend on the exact nature of the compound and its intended use.

Safety and Hazards

生化学分析

Biochemical Properties

These nitro groups can potentially interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reaction .

Cellular Effects

Related compounds such as 1,5-Difluoro-2,4-dinitrobenzene have been used in the treatment of colon cancer and in the synthesis of beta blockers used as bronchodilators .

Molecular Mechanism

These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

These reactions could potentially involve various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

特性

IUPAC Name |

2,4-difluoro-3-methyl-1,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFSKOWDVAZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)